(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate
Description
The compound (S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate (CAS: 1622136-46-2) is a synthetic heterocyclic derivative featuring a pyrazino-isoquinolinone core fused with a bis(benzoyloxy)succinate counterion. Its stereochemical configuration—(S) at the pyrazino-isoquinoline ring and (2S,3S) at the succinate moiety—suggests high enantiomeric specificity, a critical factor in pharmacological activity . Marketed by EOS Med Chem, it is labeled for medicinal use, though its exact therapeutic target remains unspecified in available literature.
Properties
IUPAC Name |
(11bS)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one;(2S,3S)-2,3-dibenzoyloxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8.C12H14N2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-10,13-14H,(H,19,20)(H,21,22);1-4,11,13H,5-8H2/t13-,14-;11-/m01/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTNMEYIXWLYTJ-MCTZVTBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CNCC2=O)C3=CC=CC=C31.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CNCC2=O)C3=CC=CC=C31.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (commonly referred to as Praziquanamine) and its derivatives have garnered attention in pharmacological research due to their potential biological activities. This article focuses on the biological activity of this compound and its derivatives, particularly in relation to antiparasitic effects, anticancer properties, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| CAS Number | 55375-92-3 |
| IUPAC Name | (S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
| Appearance | White to yellow solid |
Antiparasitic Activity
Praziquanamine is primarily known for its antiparasitic activity against various species of Schistosoma. Studies have shown that it exhibits significant efficacy against juvenile Schistosoma mansoni and Schistosoma japonicum infestations in animal models. The mechanism involves disruption of the parasite's metabolic processes and induction of apoptosis in the parasitic cells.
- Case Study : In a study by , praziquantel derivatives were synthesized and evaluated for their activity against adult Schistosoma japonicum. The results indicated that certain modifications to the molecular structure maintained or enhanced activity compared to praziquantel itself.
Anticancer Properties
Recent investigations have also explored the anticancer potential of pyrazino derivatives. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving modulation of pro-apoptotic and anti-apoptotic proteins.
- Research Findings : A study published in MDPI highlighted that compounds similar to praziquantel exhibited significant cytotoxic effects on breast cancer cell lines by promoting apoptosis through the upregulation of Bax and downregulation of Bcl-2 expression . The Bax/Bcl-2 ratio was found to be a critical determinant of cellular sensitivity to apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of praziquantel derivatives.
- Key Findings :
Summary Table of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antiparasitic | High | Disruption of metabolic processes in parasites |
| Anticancer | Moderate to High | Induction of apoptosis via Bax/Bcl-2 modulation |
Scientific Research Applications
Antitumor Properties
Research has demonstrated that (S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one exhibits significant antitumor activity. In vitro studies have shown its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
| MCF-7 (breast cancer) | 3.5 | Cell cycle arrest |
| A549 (lung cancer) | 4.0 | Inhibition of angiogenesis |
These findings suggest that the compound may serve as a lead in developing new anticancer therapies.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways:
| Activity | IC50 (µM) |
|---|---|
| COX Inhibition | 10.0 |
| LOX Inhibition | 8.0 |
This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study published in Cancer Letters evaluated the efficacy of this compound using a xenograft model. Results indicated a significant reduction in tumor volume compared to control groups after four weeks of treatment. The mechanism was linked to apoptosis induction and inhibition of the PI3K/Akt signaling pathway.
Case Study 2: Anti-inflammatory Activity
Research published in the Journal of Medicinal Chemistry assessed the anti-inflammatory properties using mouse models of acute inflammation. Topical application significantly reduced edema and leukocyte infiltration in inflamed tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(11bRS)-2-Benzoyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
- Key Differences: Lacks the bis(benzoyloxy)succinate counterion, reducing solubility in polar solvents. Racemic (11bRS) configuration contrasts with the enantiopure (S)-form of the target compound.
- Synthesis : Simpler due to absence of stereochemical complexity at the succinate moiety.
Benzoquinolizidinones (e.g., Compound 17 in )
- Key Differences: Features a pyrido-isoquinoline core instead of pyrazino-isoquinoline. Contains a dibenzylamino group and hydroxyethyl substituent, altering electronic properties and hydrogen-bonding capacity.
Thiazolo-Pyrimidine Derivatives (e.g., Compounds 11a–b in )
Physicochemical and Pharmacokinetic Comparison
Mechanistic and Bioactivity Insights
- Ferroptosis Induction : While highlights ferroptosis-inducing compounds (e.g., FINs) in oral cancer, the target compound’s benzoyloxy groups may interact with redox pathways, though direct evidence is lacking .
- Natural vs.
- Stereochemical Impact : The (S)-configuration is critical for binding to chiral targets, as seen in antiparasitics like Praziquantel, where enantiopurity dictates efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
